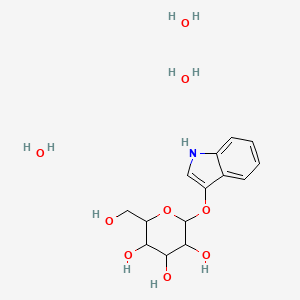
3-Indoxyl-beta-D-glucopyranoside trihydrate, 99
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Indoxyl-beta-D-glucopyranoside trihydrate, 99%: is a chemical compound with the molecular formula C14H17NO6 and a molecular weight of 295.29 g/mol . It is a crystalline solid that is white to pale grey in color and is known for its use as a colorimetric substrate for laminarinase . This compound is a constituent of the Chinese medicinal herb Isatis indigotica, which is widely used for the treatment of influenza, viral pneumonia, mumps, pharyngitis, and hepatitis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Indoxyl-beta-D-glucopyranoside involves the glycosylation of indoxyl with a suitable glucosyl donor under acidic or enzymatic conditions . The reaction typically requires a catalyst such as trifluoromethanesulfonic acid or a glycosyltransferase enzyme to facilitate the formation of the glycosidic bond .
Industrial Production Methods: Industrial production of 3-Indoxyl-beta-D-glucopyranoside may involve the use of large-scale bioreactors for enzymatic glycosylation. The process includes the fermentation of Isatis indigotica followed by extraction and purification of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Indoxyl-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indigo dye.
Hydrolysis: Under acidic or enzymatic conditions, it can be hydrolyzed to release indoxyl and glucose.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymes like beta-glucosidase are commonly used.
Major Products Formed:
Indigo Dye: Formed through the oxidation of indoxyl.
Indoxyl and Glucose: Formed through the hydrolysis of the glycosidic bond.
Applications De Recherche Scientifique
3-Indoxyl-beta-D-glucopyranoside has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3-Indoxyl-beta-D-glucopyranoside involves its hydrolysis by beta-glucosidase to release indoxyl and glucose . Indoxyl can then undergo oxidation to form indigo dye. The compound’s effects in medicinal applications are attributed to its ability to modulate immune responses and inhibit viral replication .
Comparaison Avec Des Composés Similaires
6-Chloro-3-indoxyl-beta-D-glucopyranoside: A chromogenic substrate that yields a red precipitate when cleaved.
Indoxyl-3-acetate: Another indoxyl derivative used in similar enzymatic assays.
Uniqueness: 3-Indoxyl-beta-D-glucopyranoside is unique due to its specific use in traditional Chinese medicine and its role as a substrate for beta-glucosidase assays . Its ability to form indigo dye upon oxidation also sets it apart from other similar compounds .
Propriétés
IUPAC Name |
2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxane-3,4,5-triol;trihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6.3H2O/c16-6-10-11(17)12(18)13(19)14(21-10)20-9-5-15-8-4-2-1-3-7(8)9;;;/h1-5,10-19H,6H2;3*1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVNNZSQALVSCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O.O.O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-Hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,12-tetraene-11,16-dione](/img/structure/B12324077.png)
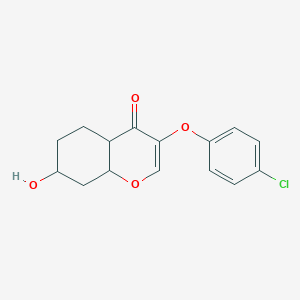
![1-Cyclopropyl-1,4-dihydro-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid Hydrochloride; Moxifloxacin EP Impurity B HCl Salt](/img/structure/B12324086.png)
![(10,19-Diethyl-12,19-dihydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B12324090.png)
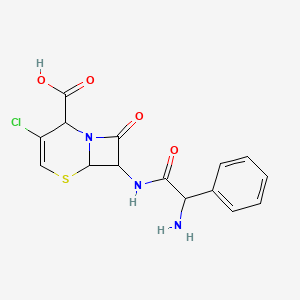
![Methyl 2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate](/img/structure/B12324096.png)
![4a,5,5a,6,6a,6b,7,7a-Octahydro-7,7a-dihydroxy-3,6b-dimethyl-5-methylenecycloprop[2,3]indeno[5,6-b]furan-2(4H)-one](/img/structure/B12324100.png)
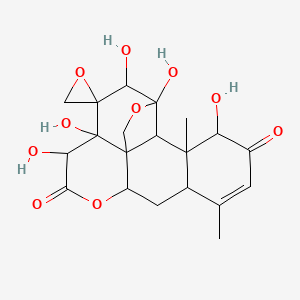
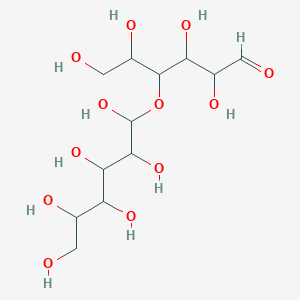
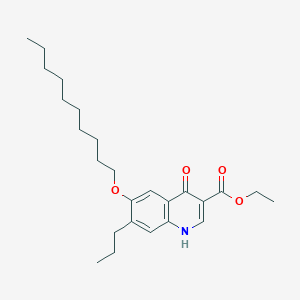

![[2-(17-hydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12324124.png)
![2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12324127.png)
![9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-one](/img/structure/B12324133.png)
